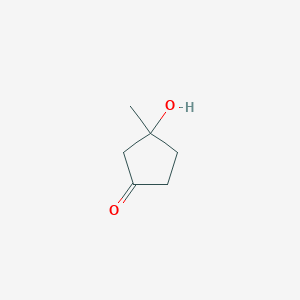
3-Hydroxy-3-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-cyclopentanone is an organic compound that belongs to the class of cyclopentanones It features a five-membered ring with a hydroxyl group and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methyl-cyclopentanone can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-1,5-pentanediol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 3-hydroxy-3-methyl-cyclopentanone often involves the catalytic hydrogenation of 3-methyl-2-cyclopentenone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-cyclopentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methyl-3-cyclopentanone or 3-methyl-cyclopentanone carboxylic acid.
Reduction: 3-Hydroxy-3-methyl-cyclopentanol.
Substitution: Various halogenated or alkylated derivatives of 3-hydroxy-3-methyl-cyclopentanone.
Scientific Research Applications
3-Hydroxy-3-methyl-cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopentanones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methyl-cyclopentanone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the carbonyl group is reduced to an alcohol by the addition of hydrogen atoms. These transformations are facilitated by specific enzymes or catalysts that lower the activation energy of the reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
3-Methyl-cyclopentanone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-cyclopentanone: Similar structure but lacks the methyl group, influencing its chemical properties and uses.
Uniqueness
3-Hydroxy-3-methyl-cyclopentanone is unique due to the presence of both a hydroxyl group and a methyl group on the same carbon atom. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-hydroxy-3-methylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(8)3-2-5(7)4-6/h8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSGPBPXZYVRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
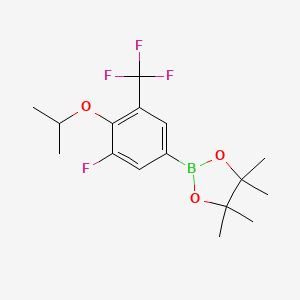
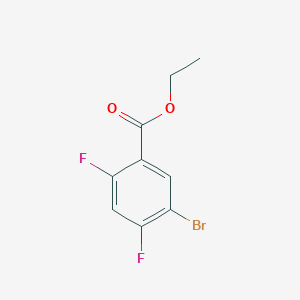

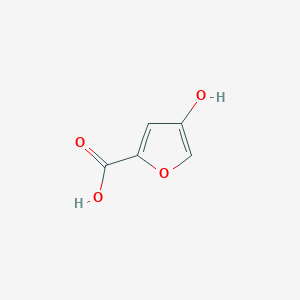
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
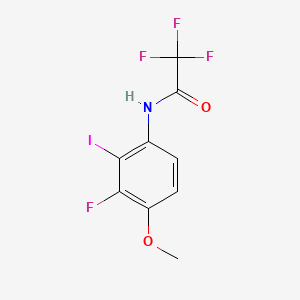
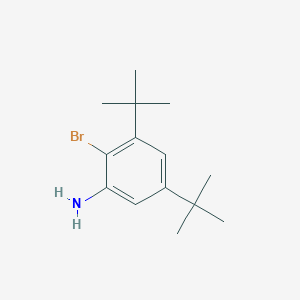
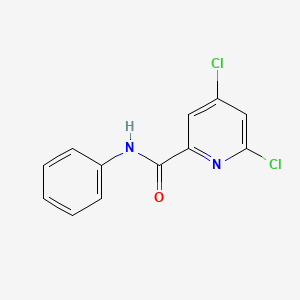
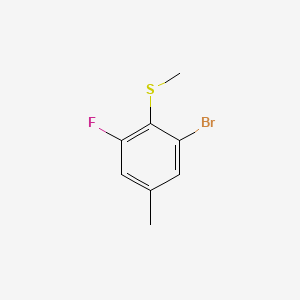
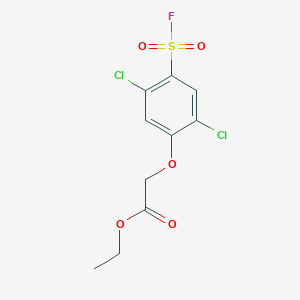


![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
